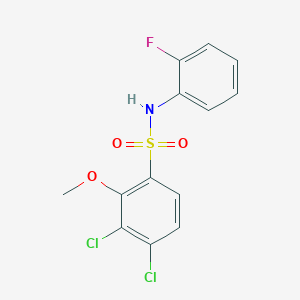
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide, commonly known as DCFMS, is a sulfonamide derivative that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for use in biochemical and physiological studies. In
Mécanisme D'action
DCFMS is believed to act as a nucleophile, reacting with electrophilic molecules such as cysteine and homocysteine. This reaction results in the formation of a fluorescent compound that can be detected and quantified. DCFMS has also been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that it may have therapeutic potential in these areas.
Biochemical and Physiological Effects:
DCFMS has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of enzymes involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. DCFMS has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCFMS in lab experiments is its high sensitivity and specificity for detecting cysteine and homocysteine. It is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of DCFMS is that it may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several future directions for research involving DCFMS. One area of interest is the development of new drugs based on the structure of DCFMS, particularly for the treatment of cancer and inflammation. Another area of research is the investigation of the mechanism of action of DCFMS and its interaction with cysteine and homocysteine. Additionally, further studies are needed to determine the potential toxicity of DCFMS and its suitability for use in vivo.
Conclusion:
In conclusion, DCFMS is a sulfonamide derivative that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for use in biochemical and physiological studies. While there are limitations to its use, including potential toxicity, the advantages of DCFMS make it a valuable tool for researchers. Further research is needed to fully understand the potential of DCFMS in the development of new drugs and its mechanism of action.
Méthodes De Synthèse
The synthesis of DCFMS involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place at a temperature of around 0-5°C and results in the formation of DCFMS as a white solid. The synthesis method is relatively simple and yields high purity DCFMS.
Applications De Recherche Scientifique
DCFMS has been used in various scientific research applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a tool to investigate the structure and function of proteins, particularly those involved in cancer and inflammation. DCFMS has shown potential in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propriétés
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-11(7-6-8(14)12(13)15)21(18,19)17-10-5-3-2-4-9(10)16/h2-7,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHVTCZBRDKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

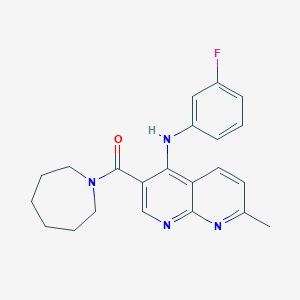
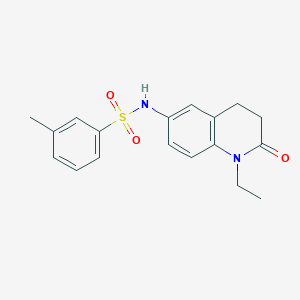
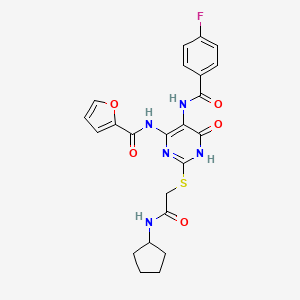
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2362570.png)
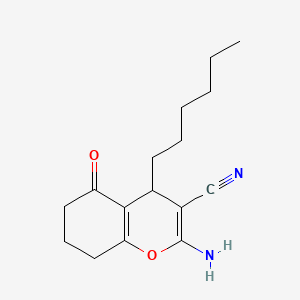
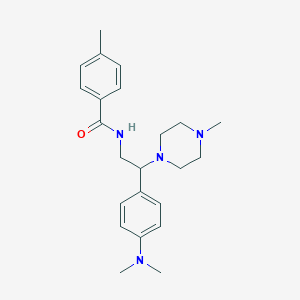

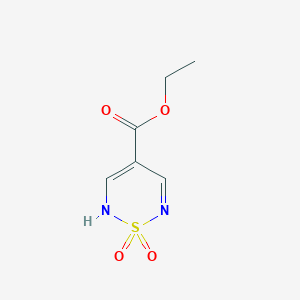
![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)
![2-(3,4-Dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2362580.png)

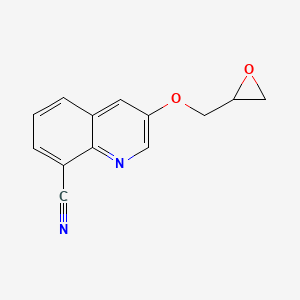
![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)